N-[(3,4-Dihydroisoquinolin-1-yl)methyl]-4-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3,4-Dihydroisoquinolin-1-yl)methyl]-4-methylbenzene-1-sulfonamide is a compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a 3,4-dihydroisoquinoline moiety linked to a 4-methylbenzenesulfonamide group. It is known for its potential biological and pharmacological activities, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-Dihydroisoquinolin-1-yl)methyl]-4-methylbenzene-1-sulfonamide typically involves the N-alkylation of 3,4-dihydroisoquinoline derivatives. One efficient route includes the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-Dihydroisoquinolin-1-yl)methyl]-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts.
Reduction: Reduction reactions can convert the iminium salts back to the original compound.
Substitution: The sulfonamide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions include various N-alkylated derivatives and iminium salts, which can be further utilized in different chemical transformations .
Scientific Research Applications
N-[(3,4-Dihydroisoquinolin-1-yl)methyl]-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its pharmacological properties and potential therapeutic applications.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3,4-Dihydroisoquinolin-1-yl)methyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to modulation of their activity. For instance, it may act as an inhibitor or activator of specific enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other N-alkylated 3,4-dihydroisoquinoline derivatives and sulfonamide-based molecules. Examples include:
- N-alkylated tetrahydroisoquinoline derivatives
- 3,4-dihydroisoquinolin-1(2H)-one derivatives
Uniqueness
N-[(3,4-Dihydroisoquinolin-1-yl)methyl]-4-methylbenzene-1-sulfonamide is unique due to its specific combination of the 3,4-dihydroisoquinoline moiety and the sulfonamide group. This unique structure contributes to its distinct biological and pharmacological properties, making it a valuable compound for research and development.
Properties
CAS No. |
88422-84-8 |
---|---|
Molecular Formula |
C17H18N2O2S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-(3,4-dihydroisoquinolin-1-ylmethyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H18N2O2S/c1-13-6-8-15(9-7-13)22(20,21)19-12-17-16-5-3-2-4-14(16)10-11-18-17/h2-9,19H,10-12H2,1H3 |
InChI Key |
IFYMUMFEGRLJKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=NCCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.